6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C10H10BrNO . It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H10BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 240.09600 . The compound is a solid . Its melting point is between 81 - 83 degrees Celsius .Scientific Research Applications
Synthesis and Chemistry
- 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is involved in the Knorr synthesis of quinoline derivatives, particularly 6-bromo-quinolin-2(1H)-one, which is a product of the cyclization of anilides featuring electron-attracting groups. This process helps in understanding the steric effects in cyclization reactions (Wlodarczyk et al., 2011).
- It is used in the efficient and selective synthesis of various quinoline derivatives, including 6,8-dibromo-1,2,3,4-tetrahydroquinoline, via bromination reactions. These derivatives have potential applications in various fields of chemistry (Şahin et al., 2008).
Biochemical Research
- The compound is a key intermediate in the synthesis of novel chelating ligands. These ligands are used in the formation of biquinolines or in the creation of 6-alkynyl derivatives, which are significant in studying optical properties and high emission quantum yields (Hu et al., 2003).
Material Science and Engineering
- In the field of material science, this compound is used in the creation of new fluorescent quinolinium dyes. These dyes exhibit potential applications in nanometre particle sizing, characterized by their water solubility and fluorescence over a broad pH range (Geddes et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-1-methyl-3,4-dihydroquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZZUBLIVYKUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092523-03-9 | |
Record name | 6-bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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